molecular formula C12H16O2 B8749827 1-(3-tert-Butoxyphenyl)ethan-1-one CAS No. 99376-84-8

1-(3-tert-Butoxyphenyl)ethan-1-one

Cat. No.: B8749827
CAS No.: 99376-84-8
M. Wt: 192.25 g/mol
InChI Key: SOVMLHJXFGXTRB-UHFFFAOYSA-N
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Description

1-(3-tert-Butoxyphenyl)ethan-1-one is a ketonic aromatic compound featuring a tert-butoxy (–OC(CH₃)₃) substituent at the meta position of the phenyl ring. The tert-butoxy group, a bulky electron-donating substituent, significantly influences the compound’s electronic and steric properties.

Properties

CAS No.

99376-84-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-[3-[(2-methylpropan-2-yl)oxy]phenyl]ethanone

InChI

InChI=1S/C12H16O2/c1-9(13)10-6-5-7-11(8-10)14-12(2,3)4/h5-8H,1-4H3

InChI Key

SOVMLHJXFGXTRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • 1-(3-(tert-Butyl)phenyl)ethan-1-one (CAS 6136-71-6):
    The tert-butyl (–C(CH₃)₃) group () is purely alkyl, lacking the oxygen atom present in the tert-butoxy group. This results in weaker electron-donating effects compared to the tert-butoxy substituent. The tert-butyl group also introduces steric hindrance but without the polarity imparted by oxygen, leading to lower solubility in polar solvents .

  • 1-(4-Bromophenyl)ethan-1-one ():
    The bromine atom is strongly electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with the electron-donating tert-butoxy group, which increases ring electron density. Bromophenyl derivatives typically exhibit higher melting points and lower lipophilicity compared to tert-butoxy analogs .

  • 1-[3-(Dimethylamino)phenyl]ethan-1-one (CAS 18992-80-8): The dimethylamino (–N(CH₃)₂) group is a strong electron donor via resonance, more so than tert-butoxy. This enhances reactivity in electrophilic substitutions and increases basicity. Such compounds are often used in pharmaceuticals for their enhanced binding to biological targets .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity) Key Substituent Effect
1-(3-tert-Butoxyphenyl)ethan-1-one* ~206.3 (calculated) Not reported Moderate (ether group) Electron-donating, bulky
1-(3-Hydroxyphenyl)-2-[methyl...]ethan-1-one () 255.31 Not reported High (hydroxyl group) Polar, H-bonding capable
1-(4-[(3,4-Dichlorobenzyl)oxy]phenyl)ethan-1-one () 295.16 83–85 Low (chlorine atoms) Electron-withdrawing

*Estimated based on structural analogs.

Spectral Characteristics

  • NMR : The tert-butoxy group’s methyl protons appear as a singlet near δ 1.3 ppm, while the oxygen atom deshields adjacent aromatic protons, shifting their signals upfield compared to tert-butyl analogs () .
  • IR : A strong C=O stretch near 1700 cm⁻¹ and C–O–C ether stretch around 1250 cm⁻¹ confirm the ketone and tert-butoxy functionalities () .

Stability and Reactivity

The tert-butoxy group’s steric bulk enhances stability against nucleophilic attack compared to smaller substituents (e.g., methoxy). However, it is less stable under acidic conditions than tert-butyl due to the labile ether linkage. In contrast, fluorinated analogs (e.g., 1-(3,3-difluorocyclobutyl)ethan-1-one, ) exhibit superior hydrolytic stability .

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